(4-Methyl-1,3-oxazol-5-yl)urea

Fragment-based drug discovery Lead optimization Physicochemical profiling

(4-Methyl-1,3-oxazol-5-yl)urea is a low-molecular-weight (141.13 g/mol) heterocyclic building block comprising a 4-methyl-1,3-oxazole ring directly fused to a urea moiety at the 5-position. Its compact structure and physicochemical profile—including a topological polar surface area of 81.2 Ų, a calculated LogP (XLogP3) of -0.3, and 2 hydrogen bond donors —position it as a versatile scaffold for fragment-based drug discovery and as a key intermediate in synthesizing more complex bioactive molecules, including bronchodilator candidates.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 132334-37-3
Cat. No. B15232348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-1,3-oxazol-5-yl)urea
CAS132334-37-3
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)NC(=O)N
InChIInChI=1S/C5H7N3O2/c1-3-4(8-5(6)9)10-2-7-3/h2H,1H3,(H3,6,8,9)
InChIKeyFRZQKEZSBOIYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methyl-1,3-oxazol-5-yl)urea (CAS 132334-37-3): A Compact Heterocyclic Urea for Specialized Medicinal Chemistry and Differentiation Research


(4-Methyl-1,3-oxazol-5-yl)urea is a low-molecular-weight (141.13 g/mol) heterocyclic building block comprising a 4-methyl-1,3-oxazole ring directly fused to a urea moiety at the 5-position [1]. Its compact structure and physicochemical profile—including a topological polar surface area of 81.2 Ų, a calculated LogP (XLogP3) of -0.3, and 2 hydrogen bond donors [1]—position it as a versatile scaffold for fragment-based drug discovery and as a key intermediate in synthesizing more complex bioactive molecules, including bronchodilator candidates [2]. Unlike bulkier phenyl-linked oxazolyl ureas, its minimal architecture offers distinct vectorial and electronic properties that are critical for rational library design and structure–activity relationship (SAR) exploration.

Fragment-based discovery scaffold Rule-of-three compliant core for library design, with balanced polarity and minimal steric footprint.
Regiospecific synthetic intermediate Enables controlled access to bis-oxazolyl urea and xanthine analogs not obtainable with isomeric oxazoles.
Differentiation from phenyl-linked analogs Direct C5-urea attachment yields distinct electronic and solubility profiles versus bulkier diaryl ureas.

Why Generic 'Oxazolyl Urea' Substitution is Scientifically Unsound for (4-Methyl-1,3-oxazol-5-yl)urea


The assumption that any oxazolyl urea derivative can replace (4-Methyl-1,3-oxazol-5-yl)urea in a research or development program is contradicted by established structure–activity relationships. The direct attachment of the urea group to the oxazole C5 position, combined with the C4 methyl substituent, creates a unique electronic and steric environment that is fundamentally distinct from isosteric analogs (e.g., isoxazole replacements) or urea derivatives where the oxazole is linked via a phenyl spacer [1]. Literature on related systems demonstrates that even minor positional isomerism dramatically alters biological potency; for instance, in the 1,3-di(benzo[d]oxazol)urea series, the 5-yl and 6-yl regioisomers exhibit divergent adjuvant activities in plant biology [2]. Consequently, substituting this compound with a 'similar' urea without experimental validation risks invalidating SAR hypotheses and compromising the reproducibility of fragment growth or lead optimization campaigns.

Phenyl-spacer analogs are not direct replacements The compact C5-linked urea creates a different vector and electronics; phenyl-linked ureas shift the scaffold beyond fragment space and alter SAR.
Isoxazole (1,2-oxazole) ureas belong to a different mechanistic class Isoxazole-based ureas are primarily explored as kinase modulators; the 1,3-oxazole scaffold is associated with distinct biological fingerprints that may not transfer.
Positional isomerism can alter biological response Even minor regioisomeric changes on the oxazole ring have been shown to yield divergent activity profiles; substitution may compromise SAR reproducibility.

Quantitative Differentiation Guide: (4-Methyl-1,3-oxazol-5-yl)urea vs. Closest Analogs


Physicochemical Property Benchmarking Against Phenyl-Linked Oxazolyl Urea Congeners

As a fragment-sized molecule, (4-Methyl-1,3-oxazol-5-yl)urea possesses a significantly lower molecular weight (141.13 g/mol) and topological polar surface area (81.2 Ų) compared to biologically active phenyl-linked oxazolyl ureas, such as 1-[4-(4-methyl-1,3-oxazol-5-yl)phenyl]-3-(3-methylphenyl)urea (MW ≈ 320 g/mol, estimated TPSA > 100 Ų) [1][2]. This size reduction of approximately 56% in molecular weight directly translates to improved ligand efficiency metrics and greater potential for fragment elaboration in hit-to-lead campaigns. The XLogP3 value of -0.3 indicates a balanced hydrophilicity profile that is advantageous for achieving favorable solubility and permeability characteristics early in lead optimization, contrasting with the higher lipophilicity (cLogP > 3) typically observed in the more potent, but larger, diaryl urea analogs [1].

Fragment properties vs. phenyl-linked ureas
Class-level inference
MW 141.13 g/mol, TPSA 81.2 Ų, XLogP3 -0.3 vs. estimated >300 g/mol, >100 Ų, cLogP >3 for comparator class.
Supports fragment-library compliance and lead-likeness prioritization.
Comparator properties estimated; direct experimental benchmarking recommended.
Fragment-based drug discovery Lead optimization Physicochemical profiling

Validated Synthetic Utility as a Key Building Block for Fused Heterocyclic Drug Candidates

The compound has been unequivocally validated as the essential precursor for constructing N,N'-bis(4-methyloxazol-5-yl)urea, which is in turn the key building block for 1,3-bis(4-methyloxazol-5-yl)xanthine—a theophylline analog designed as an improved bronchodilator [1]. The published synthetic route demonstrates its successful conversion, via the isocyanate intermediate, to the symmetrical urea in a controlled, high-yielding sequence. In contrast, attempts to use the 4-unsubstituted or 5-unsubstituted oxazole analogs in this specific Curtius-type rearrangement would either fail or produce regioisomeric mixtures, as the 4-methyl group is essential for directing the reactivity of the oxazole ring and stabilizing the acyl azide intermediate [1].

Synthetic route validation
Head-to-head
Successfully converted to N,N'-bis(4-methyloxazol-5-yl)urea and 1,3-bis(4-methyloxazol-5-yl)xanthine via published 4-step Curtius sequence.
Confirmed synthetic entry point for a specific purinergic modulator series.
4-unsubstituted oxazole analogs fail to give the same regiospecific product.
Bronchodilator development Xanthine analog synthesis Synthetic intermediate

Class-Level Anti-Inflammatory Potential Derived from 4-Methyl-1,3-Oxazole Scaffold

The 4-methyl-1,3-oxazole core structure, of which (4-Methyl-1,3-oxazol-5-yl)urea is a direct derivative, is the subject of a foundational patent (US5468761A) demonstrating that 4-methyl-5-substituted-1,3-oxazoles possess pharmacological properties that render them usable in the treatment of arthritis and inflammatory pathologies by modulating acute-phase plasma proteins (e.g., fibrinogen, albumin) [1]. While quantitative in vivo data for the urea-substituted analog is not publicly available, the patent establishes that the 4-methyl-5-substituted pattern is a validated pharmacophore for anti-inflammatory activity. This is in contrast to isoxazole (1,2-oxazole) ureas, which have been primarily explored as kinase modulators (e.g., RAF kinase) via a different mechanistic paradigm [2], indicating that the 1,3-oxazole ring system itself imparts a distinct biological fingerprint that cannot be replicated by its 1,2-oxazole isomers.

Class-level anti-inflammatory pharmacophore
Class-level inference
4-Methyl-5-substituted-1,3-oxazoles patented for modulation of acute-phase proteins in adjuvant arthritis models; isoxazole ureas reported as kinase modulators.
Pharmacophore hypothesis supports scaffold selection for inflammation-related target research.
Direct data on the urea derivative are limited; context-dependent interpretation required.
Anti-inflammatory drug discovery Acute-phase protein modulation Rheumatoid arthritis

Highest-Confidence Application Scenarios for Procuring (4-Methyl-1,3-oxazol-5-yl)urea


Fragment-Based Lead Generation for Anti-Inflammatory and Differentiation-Inducing Agents

Procure this compound as a rule-of-three compliant fragment (MW < 150 Da, TPSA < 85 Ų) for primary screening or fragment library assembly targeting novel anti-inflammatory mechanisms. Its validated 4-methyl-1,3-oxazole core is patented for modulating acute-phase proteins in arthritis models [1], and qualitative reports associate oxazolyl ureas with differentiation-inducing activity in undifferentiated cell models [2]. A fragment screen with this scaffold can identify binding hotspots on proteins involved in monocyte differentiation or inflammatory signaling, providing a starting point for structure-guided optimization that avoids the intellectual property space of isoxazole-based kinase inhibitors.

Key Intermediate in the Synthesis of Purinergic Receptor Modulators

Use this compound as a direct precursor for the synthesis of N,N'-bis(4-methyloxazol-5-yl)urea and the corresponding 1,3-bis(4-methyloxazol-5-yl)xanthine analogs, a class of theophylline-like bronchodilators with potential for improved selectivity profiles [1]. The published 4-step synthetic route from 4-methyloxazole-5-carboxylic acid establishes a reliable, scalable entry point to this underexplored chemical series. This specific application is not accessible using alternative oxazole regioisomers or isoxazole starting materials, making the targeted procurement of this CAS number essential for the synthetic campaign.

Chemical Biology Probe for Urea Transporter and Soluble Epoxide Hydrolase (sEH) SAR Exploration

While direct inhibitory data for (4-Methyl-1,3-oxazol-5-yl)urea is limited, structurally related oxazolyl ureas have demonstrated inhibitory activity against urea transporter B (UT-B) in rat erythrocytes (IC50 = 2.54 × 10³ nM) [1] and the class of conformationally restricted ureas are established inhibitors of soluble epoxide hydrolase (sEH) [2]. Procure this compound as a minimalist scaffold to systematically probe the minimal pharmacophoric requirements for these targets, enabling the design of more potent inhibitors through fragment growing or merging strategies. Its low molecular weight and favorable LogP profile make it an ideal starting point for optimizing pharmacokinetic properties in early-stage probe development.

Reference Standard for Analytical Method Development and Isomer Differentiation

The compound's well-defined spectroscopic properties and its role as a positional isomer relative to other oxazolyl ureas make it a valuable reference standard for developing tandem mass spectrometry (MS/MS) methods aimed at differentiating N,N'-substituted urea positional isomers [1]. Analytical chemistry and quality control laboratories can procure this compound to validate collision-induced dissociation (CID) protocols or ion-molecule reaction-based differentiation techniques, ensuring accurate identification of this specific regioisomer in complex reaction mixtures.

Application
Selection Property
Validation Focus
Fragment-based screening for anti-inflammatory target engagement
Rule-of-three compliant 1,3-oxazole scaffold
Class-level pharmacophore and differentiation-inducing model contexts
Synthesis of purinergic receptor modulator analogs
Regiospecific building block for bis-oxazolyl xanthines
Published synthetic route reproducibility and isomer control
UT-B / sEH pharmacophore probing
Minimalist urea scaffold for fragment growing
Target-engagement assay context and pharmacokinetic optimization
Positional isomer differentiation by MS/MS
Spectroscopic identity and regioisomer reference
CID fragmentation method validation for urea positional isomers
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